2-(5-((2-(3,4-Dimethoxyphenyl)ethyl)amino)-4-phenyl-4H-1,2,4-triazol-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-((2-(3,4-Dimethoxyphenyl)ethyl)amino)-4-phenyl-4H-1,2,4-triazol-2-yl)phenol is a complex organic compound that features a triazole ring, a phenol group, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-((2-(3,4-Dimethoxyphenyl)ethyl)amino)-4-phenyl-4H-1,2,4-triazol-2-yl)phenol typically involves multi-step organic reactions. One common approach is the formation of the triazole ring through a cyclization reaction, followed by the introduction of the phenol and dimethoxyphenyl groups via substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
2-(5-((2-(3,4-Dimethoxyphenyl)ethyl)amino)-4-phenyl-4H-1,2,4-triazol-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The dimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the dimethoxyphenyl ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, 2-(5-((2-(3,4-Dimethoxyphenyl)ethyl)amino)-4-phenyl-4H-1,2,4-triazol-2-yl)phenol is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition, antimicrobial activity, or interaction with biological macromolecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structure suggests it could be a candidate for drug development, targeting specific biological pathways or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers, coatings, or catalysts.
Mechanism of Action
The mechanism of action of 2-(5-((2-(3,4-Dimethoxyphenyl)ethyl)amino)-4-phenyl-4H-1,2,4-triazol-2-yl)phenol involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dimethoxyphenyl)-5-{2-(3,4-dimethoxyphenyl)ethylamino}pentanenitrile
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
Compared to similar compounds, 2-(5-((2-(3,4-Dimethoxyphenyl)ethyl)amino)-4-phenyl-4H-1,2,4-triazol-2-yl)phenol stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
82619-94-1 |
---|---|
Molecular Formula |
C24H24N4O3 |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
2-[5-[2-(3,4-dimethoxyphenyl)ethylamino]-4-phenyl-1,2,4-triazol-3-yl]phenol |
InChI |
InChI=1S/C24H24N4O3/c1-30-21-13-12-17(16-22(21)31-2)14-15-25-24-27-26-23(19-10-6-7-11-20(19)29)28(24)18-8-4-3-5-9-18/h3-13,16,29H,14-15H2,1-2H3,(H,25,27) |
InChI Key |
DHOAYISPXDASBV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.